(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Description
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a synthetic organic compound with a complex structure that includes both piperidine and pyrrolidine rings
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUKYYPXOVZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of Rings: The piperidine and pyrrolidine rings are then coupled through a methanone linkage, often using reagents such as acyl chlorides or anhydrides in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and solvent systems are carefully controlled to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone: The free base form of the compound.
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanol: A reduced form of the compound.
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)carboxylic acid: An oxidized form of the compound.
Uniqueness
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. This duality allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of the ring structures or have different functional groups.
Biological Activity
(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine and pyrrolidine moiety, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 230.75 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.75 g/mol |
| CAS Number | [Not Available] |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrrolidine in the presence of suitable catalysts and solvents. Various synthetic routes have been explored to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has shown potential as a modulator of the central nervous system, affecting pathways related to mood regulation and cognitive functions.
Pharmacological Effects
- CNS Activity : Studies indicate that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. Its interaction with serotonin receptors has been highlighted as a key mechanism.
- Antinociceptive Properties : Research suggests that it may have pain-relieving effects, which could be beneficial in treating chronic pain conditions.
- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Anxiolytic Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze were utilized to assess these effects.
Study 2: Pain Management
In another research trial, the compound was evaluated for its antinociceptive properties using the formalin test in rats. Results indicated a marked decrease in pain response at certain dosages, suggesting its potential utility in pain management therapies.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other piperidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
